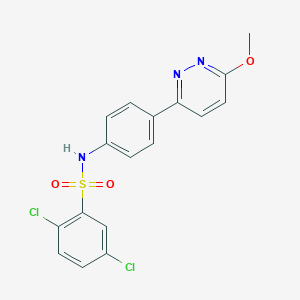

2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

CAS No.: 922812-92-8

Cat. No.: VC4435185

Molecular Formula: C17H13Cl2N3O3S

Molecular Weight: 410.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922812-92-8 |

|---|---|

| Molecular Formula | C17H13Cl2N3O3S |

| Molecular Weight | 410.27 |

| IUPAC Name | 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 |

| Standard InChI Key | NWEGZIAWBZIRKG-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Introduction

2,5-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. This compound is notable for its complex chemical structure, which includes a benzenesulfonamide core substituted with dichloro groups and a methoxypyridazinylphenyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the necessary intermediates. Techniques such as controlled temperature and pressure conditions, along with purification methods like recrystallization or chromatography, are crucial for optimizing yield and purity. Monitoring the reaction progress can be achieved using thin-layer chromatography (TLC) to ensure completion before proceeding to subsequent steps.

Biological Activity

As a sulfonamide derivative, 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antimicrobial activity by inhibiting folic acid synthesis in bacteria. Additionally, preliminary studies suggest potential antitumor properties due to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules. These interactions can modulate enzyme activity or receptor function, influencing various biochemical pathways.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth by interfering with folic acid synthesis |

| Antitumor Properties | Potential cytotoxic effects against certain cancer cell lines |

| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume